molecular formula C14H17N3O2S B12858185 2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide

2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide

Cat. No.: B12858185
M. Wt: 291.37 g/mol
InChI Key: XMURCUWUYUNQBW-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a thiazole ring, an ethoxy-substituted phenyl group, and a propionamide moiety, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Attachment of the Phenyl Group: The ethoxy-substituted phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted aniline reacts with a suitable electrophile.

    Formation of the Propionamide Moiety: The final step involves the acylation of the thiazole derivative with a propionyl chloride or propionic anhydride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propionamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active thiazole derivatives.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function. The ethoxy-phenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with known antimicrobial and anticancer properties.

    4-Ethoxy-aniline: Shares the ethoxy-phenyl group but lacks the thiazole ring and propionamide moiety.

    N-Propionyl-thiazole: Contains the thiazole and propionamide groups but lacks the ethoxy-phenyl substitution.

Uniqueness

2-(4-Ethoxy-phenylamino)-N-thiazol-2-yl-propionamide is unique due to its combination of a thiazole ring, an ethoxy-substituted phenyl group, and a propionamide moiety. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research in multiple fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-(4-ethoxyanilino)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C14H17N3O2S/c1-3-19-12-6-4-11(5-7-12)16-10(2)13(18)17-14-15-8-9-20-14/h4-10,16H,3H2,1-2H3,(H,15,17,18)

InChI Key

XMURCUWUYUNQBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(C)C(=O)NC2=NC=CS2

Origin of Product

United States

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